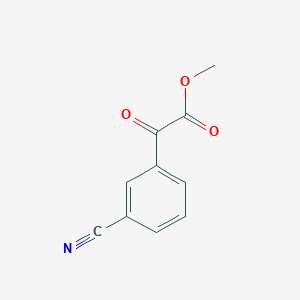

Methyl 2-(3-cyanophenyl)-2-oxoacetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7NO3 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

methyl 2-(3-cyanophenyl)-2-oxoacetate |

InChI |

InChI=1S/C10H7NO3/c1-14-10(13)9(12)8-4-2-3-7(5-8)6-11/h2-5H,1H3 |

InChI Key |

MQDMVJZBNRIAQP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=O)C1=CC=CC(=C1)C#N |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Aspects of Methyl 2 3 Cyanophenyl 2 Oxoacetate

Reactivity of the α-Keto Ester Moiety

The presence of two adjacent carbonyl groups in the α-keto ester moiety of Methyl 2-(3-cyanophenyl)-2-oxoacetate makes it a highly reactive center for various chemical transformations. The electron-withdrawing nature of the 3-cyanophenyl group further enhances the electrophilicity of the carbonyl carbons.

Nucleophilic Addition to the Carbonyl Carbon (e.g., Grignard, Morita-Baylis-Hillman type reactions)

The ketone carbonyl carbon in this compound is a prime target for nucleophilic attack.

Grignard Reactions: Grignard reagents (R-MgX) are potent nucleophiles that readily add to the ketone carbonyl of α-keto esters. masterorganicchemistry.com The initial addition results in a tertiary alcohol after acidic workup. However, a common complication with Grignard reagents is their high reactivity, which can lead to a second addition to the ester carbonyl, ultimately yielding a tertiary alcohol. masterorganicchemistry.com The reaction with this compound is expected to proceed similarly, with the potential for a double addition reaction.

Morita-Baylis-Hillman (MBH) Reaction: The Morita-Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde or a ketone, catalyzed by a nucleophilic catalyst like a tertiary amine or phosphine. wikipedia.org α-Keto esters, such as methyl phenylglyoxylate (B1224774), a close analog of the title compound, have been shown to participate in MBH reactions. For instance, the reaction of methyl phenylglyoxylate with methyl vinyl ketone, catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) and mediated by N-Boc-L-pipecolinic acid, yields the corresponding MBH adduct. btu.edu.tr A similar reactivity is anticipated for this compound, where the activated alkene would add to the ketone carbonyl.

Table 1: Nucleophilic Addition Reactions of α-Keto Esters

| Reaction Type | Reagent | Expected Product with this compound | Reference |

| Grignard Reaction | R-MgX | Tertiary alcohol (potential for double addition) | masterorganicchemistry.com |

| Morita-Baylis-Hillman | Activated alkene, Catalyst | Densely functionalized allylic alcohol | wikipedia.orgbtu.edu.tr |

Enolization and Reactions at the α-Carbon (e.g., Alkylation, Acylation, Condensations)

While the α-carbon of this compound lacks a hydrogen atom and therefore cannot be directly deprotonated to form an enolate, the principles of enolate chemistry are central to understanding the reactivity of related α-keto esters that do possess α-hydrogens. masterorganicchemistry.com Enolates are powerful nucleophiles and participate in a variety of synthetic transformations. wikipedia.org

In a general sense for enolizable α-keto esters, treatment with a suitable base can generate an enolate, which can then be alkylated, acylated, or used in condensation reactions. The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones. libretexts.org

Reduction Reactions to α-Hydroxy Esters

The ketone carbonyl of α-keto esters can be selectively reduced to the corresponding α-hydroxy ester. This transformation is of significant interest as α-hydroxy esters are valuable chiral building blocks in organic synthesis.

A variety of reducing agents can be employed for this purpose. Moreover, biocatalytic methods have emerged as powerful tools for the enantioselective reduction of α-keto esters. For example, dehydrogenases from various microorganisms have been successfully used for the asymmetric reduction of aromatic α-keto esters to their corresponding (S)- or (R)-α-hydroxy esters with high enantiomeric excess. nih.gov Specifically, (S)-1-phenylethanol dehydrogenase has been shown to reduce a range of aromatic ketones and β-keto esters. nih.gov Cytoplasmic malate (B86768) dehydrogenase has also been found to catalyze the reduction of aromatic α-keto acids. nih.gov It is expected that this compound would undergo similar enzymatic or chemical reduction to yield methyl 2-(3-cyanophenyl)-2-hydroxyacetate.

Table 2: Reduction of Aromatic α-Keto Esters

| Reducing Agent/Catalyst | Product Type | Key Feature | Reference |

| Dehydrogenase | Enantiopure α-hydroxy ester | High enantioselectivity | nih.gov |

| Cytoplasmic malate dehydrogenase | α-hydroxy acid (from α-keto acid) | Biocatalytic reduction | nih.gov |

Oxime and Hydrazone Formation

The ketone carbonyl group of this compound is expected to react with hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form the corresponding oximes and hydrazones, respectively. These reactions are standard transformations for aldehydes and ketones. byjus.com

Oxime Formation: The reaction with hydroxylamine (NH₂OH) in a weakly acidic medium would lead to the formation of an oxime. byjus.comwikipedia.org This reaction proceeds via nucleophilic addition of the nitrogen atom of hydroxylamine to the carbonyl carbon, followed by dehydration.

Hydrazone Formation: Similarly, reaction with hydrazine (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) would yield a hydrazone. nih.gov Hydrazones are versatile intermediates in organic synthesis and have been shown to possess a range of biological activities. nih.gov

Reactivity of the Ester Group

The methyl ester functionality in this compound can also undergo characteristic reactions, most notably transesterification.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

In the context of this compound, treatment with a different alcohol (R'-OH) in the presence of a catalyst would lead to the formation of a new ester, R' 2-(3-cyanophenyl)-2-oxoacetate, and methanol (B129727). wikipedia.org The reaction is typically reversible, and the equilibrium can be shifted by using a large excess of the new alcohol or by removing the methanol as it is formed. wikipedia.org This reaction is widely used in industrial processes, such as the production of polyesters and biodiesel. wikipedia.org

Hydrolysis to Corresponding α-Keto Carboxylic Acid and its Derivatives

The ester functionality in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding α-keto carboxylic acid, 2-(3-cyanophenyl)-2-oxoacetic acid. This transformation is a standard ester hydrolysis reaction.

Under acidic conditions, the reaction mechanism typically begins with the protonation of the carbonyl oxygen of the ester group. This protonation increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and the elimination of methanol to afford the carboxylic acid.

Base-catalyzed hydrolysis, or saponification, proceeds via the nucleophilic addition of a hydroxide (B78521) ion to the ester's carbonyl carbon. This step forms a tetrahedral intermediate, which then collapses, eliminating the methoxide (B1231860) ion as the leaving group. A final acid workup is required to protonate the resulting carboxylate salt to yield the neutral α-keto carboxylic acid.

The general reaction is as follows: this compound + H₂O ⇌ 2-(3-cyanophenyl)-2-oxoacetic acid + Methanol

Reactivity of the Cyano Group

The cyano (nitrile) group is a versatile functional group characterized by a carbon-nitrogen triple bond. This functionality imparts unique reactivity to this compound, allowing for a variety of chemical transformations. The carbon atom of the nitrile is electrophilic, while the nitrogen atom possesses a lone pair of electrons, making it nucleophilic, although the high s-character of the orbital reduces its basicity. researchgate.net

Nucleophilic Additions to the Nitrile (e.g., Alcoholysis, Aminolysis)

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. nih.gov This reaction is analogous to the nucleophilic addition to a carbonyl group. libretexts.org The addition of a nucleophile to the C≡N bond leads to the formation of an intermediate imine anion, which can be protonated or undergo further reaction. libretexts.org

Alcoholysis: In the presence of an alcohol and an acid catalyst, nitriles can undergo alcoholysis to form imino ethers (imidates). The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon. The alcohol then acts as a nucleophile, attacking the carbon and, after deprotonation, forming the imino ether.

Aminolysis: Similarly, amines can add to the nitrile group to form amidines. This reaction can be catalyzed by acids or proceed thermally. The amine attacks the nitrile carbon, and subsequent proton transfer yields the amidine product. The reactivity can be influenced by the nature of the amine and the reaction conditions.

| Reaction Type | Nucleophile | Reagent/Conditions | Product Type |

| Alcoholysis | Alcohol (R'-OH) | Acid Catalyst (e.g., HCl) | Imino ether (Imidate) |

| Aminolysis | Amine (R'-NH₂) | Heat or Acid Catalyst | Amidine |

Reduction to Amines

The cyano group can be readily reduced to a primary amine (aminomethyl group). This transformation is a valuable synthetic tool for introducing an amino group. The reduction typically requires powerful reducing agents capable of breaking the C≡N triple bond.

Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. libretexts.orglibretexts.org The mechanism involves the nucleophilic addition of two hydride ions from LiAlH₄ to the nitrile carbon. libretexts.org The initial addition forms an imine anion, which is complexed with aluminum species. A second hydride addition then leads to a dianion intermediate. libretexts.org Subsequent aqueous workup protonates the dianion to yield the primary amine, 3-(aminomethyl)phenylacetic acid derivative.

Other reducing agents and methods can also be employed, including catalytic hydrogenation (e.g., using H₂ gas with catalysts like Raney Nickel, Palladium, or Platinum) and other metal hydrides. organic-chemistry.org

| Reducing Agent | Typical Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF | 1. Methyl 2-(3-(aminomethyl)phenyl)-2-oxoacetate |

| 2. H₂O workup | ||

| Catalytic Hydrogenation (H₂) | Raney Ni, Pd/C, or PtO₂; High pressure | Methyl 2-(3-(aminomethyl)phenyl)-2-oxoacetate |

| Samarium(II) Iodide (SmI₂) | Lewis base activation | Methyl 2-(3-(aminomethyl)phenyl)-2-oxoacetate organic-chemistry.org |

| Ammonia Borane (NH₃BH₃) | Thermal decomposition, catalyst-free | Methyl 2-(3-(aminomethyl)phenyl)-2-oxoacetate organic-chemistry.org |

Cyclization Reactions Involving the Cyano Group

The nitrile functionality can participate in various cyclization reactions, serving as a building block for heterocyclic systems. researchgate.net One of the most common examples is the [3+2] cycloaddition reaction with azides to form tetrazoles. This reaction, often promoted by Lewis acids or heat, involves the addition of the azide (B81097) across the carbon-nitrogen triple bond of the nitrile.

The cyano group in this compound could potentially react with sodium azide (NaN₃) and a suitable catalyst (e.g., zinc chloride or ammonium (B1175870) chloride) to form a derivative containing a tetrazole ring.

Furthermore, intramolecular cyclization reactions are possible if a suitable nucleophilic group is present elsewhere in the molecule or is introduced in a preceding step. The nitrile group's ability to act as an electrophile or participate in pericyclic reactions makes it a key component in the synthesis of various nitrogen-containing heterocycles. nih.gov

Aromatic Ring Functionalization

Electrophilic Aromatic Substitution

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of this reaction are governed by the two existing substituents: the cyano group (-CN) and the methyl oxoacetate group (-COCOOCH₃).

Both the cyano group and the α-ketoester group are strongly electron-withdrawing. This is due to the inductive effect and the resonance effect (mesomeric effect), which pull electron density away from the aromatic ring. Consequently, the aromatic ring is significantly deactivated towards electrophilic attack compared to benzene. ma.edu

Directing Effects: Substituents on a benzene ring direct incoming electrophiles to specific positions. Electron-withdrawing groups are typically meta-directors.

Cyano Group (-CN): A deactivating, meta-directing group.

Methyl oxoacetate Group (-COCOOCH₃): A deactivating, meta-directing group.

When an electrophile attacks the ring, a positively charged intermediate (arenium ion or sigma complex) is formed. masterorganicchemistry.com For ortho and para attack, one of the resonance structures places the positive charge on the carbon atom directly attached to the electron-withdrawing substituent, which is a highly destabilized arrangement. In contrast, for meta attack, the positive charge is never placed on this carbon, making the meta intermediate less destabilized and therefore favored.

Given that this compound has substituents at positions 1 and 3, the potential sites for electrophilic attack are positions 2, 4, 5, and 6.

Positions 4 and 6 are ortho to one group and para to the other.

Position 2 is ortho to both groups.

Position 5 is meta to both the cyano group and the ketoester group.

Therefore, electrophilic substitution will predominantly occur at the 5-position , which is meta to both deactivating groups. Harsh reaction conditions, such as high temperatures and strong acid catalysts, are generally required to overcome the strong deactivation of the ring. mnstate.edu

Examples of Electrophilic Aromatic Substitution Reactions:

| Reaction | Reagents | Major Product (Predicted) |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | Methyl 2-(3-cyano-5-nitrophenyl)-2-oxoacetate |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | Methyl 2-(5-bromo-3-cyanophenyl)-2-oxoacetate |

| Sulfonation | Fuming H₂SO₄ (SO₃) | Methyl 2-(3-cyano-5-sulfophenyl)-2-oxoacetate |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of this compound in such reactions would primarily depend on the ability to introduce a suitable leaving group on the aromatic ring, such as a halide or a triflate.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base, is a widely used method for forming biaryl compounds. mdpi.comnih.gov For this compound to participate as a coupling partner, it would first need to be functionalized with a leaving group (e.g., bromine or iodine) on the cyanophenyl ring. The electronic nature of the cyanophenyl ring, being electron-deficient due to the cyano group, would likely influence the oxidative addition step of the catalytic cycle.

The Heck reaction , another palladium-catalyzed process, involves the coupling of an unsaturated halide or triflate with an alkene. wikipedia.orgorganic-chemistry.orglibretexts.org Similar to the Suzuki coupling, a halogenated derivative of this compound would be required. The presence of the electron-withdrawing cyano and keto-ester groups could potentially enhance the reactivity of the aryl halide towards oxidative addition to the palladium(0) catalyst. The general mechanism for the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. libretexts.org

Below is a hypothetical reaction scheme illustrating the potential participation of a halogenated derivative of this compound in Suzuki and Heck reactions.

| Reaction | Hypothetical Reactants | Catalyst/Reagents | Potential Product |

| Suzuki Coupling | 3-Bromo-5-(2-methoxy-2-oxoacetyl)benzonitrile, Arylboronic acid | Pd catalyst, Base | Methyl 2-(3-aryl-5-cyanophenyl)-2-oxoacetate |

| Heck Reaction | 3-Bromo-5-(2-methoxy-2-oxoacetyl)benzonitrile, Alkene | Pd catalyst, Base | Methyl 2-(3-alkenyl-5-cyanophenyl)-2-oxoacetate |

Participation in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. nih.govresearchgate.net The electrophilic nature of the ketone and ester carbonyl groups in this compound makes it a plausible candidate for participation in MCRs. For instance, in a Passerini or Ugi-type reaction, the keto-ester could potentially act as the carbonyl component.

A hypothetical three-component reaction involving this compound, an isocyanide, and a carboxylic acid could lead to the formation of an α-acyloxy-β-keto-carboxamide derivative.

Cascade reactions , also known as tandem or domino reactions, involve two or more sequential bond-forming transformations that occur under the same reaction conditions without the need for isolating intermediates. The functional groups present in this compound could allow it to engage in such reaction sequences. For example, a reaction could be initiated at the keto-ester moiety, which then triggers a subsequent cyclization or rearrangement involving the cyano group.

Stereoselective Transformations Involving this compound

The prochiral ketone in this compound presents an opportunity for stereoselective transformations, leading to the formation of chiral α-hydroxy esters. Asymmetric reduction of the ketone is a primary route to achieving this.

Catalytic asymmetric hydrogenation using chiral metal catalysts (e.g., based on ruthenium, rhodium, or iridium) with chiral ligands is a well-established method for the enantioselective reduction of ketones. The choice of catalyst and reaction conditions would be crucial in determining the enantiomeric excess (e.e.) of the resulting α-hydroxy ester.

Enzyme-catalyzed reductions offer another powerful approach for the stereoselective synthesis of chiral alcohols. Ketoreductases (KREDs) are a class of enzymes that can reduce ketones to alcohols with high enantioselectivity. The substrate specificity of the enzyme would be a key factor in the successful reduction of this compound.

The following table summarizes potential stereoselective transformations:

| Transformation | Reagents/Catalyst | Potential Product | Key Feature |

| Asymmetric Hydrogenation | H₂, Chiral metal catalyst (e.g., Ru-BINAP) | (R)- or (S)-Methyl 2-(3-cyanophenyl)-2-hydroxyacetate | High enantioselectivity |

| Enzymatic Reduction | Ketoreductase (KRED), Cofactor (e.g., NADPH) | (R)- or (S)-Methyl 2-(3-cyanophenyl)-2-hydroxyacetate | High enantioselectivity, mild conditions |

The development of efficient stereoselective methods for the transformation of this compound would provide access to valuable chiral building blocks for the synthesis of pharmaceuticals and other fine chemicals. rsc.orgbme.hu

Applications in the Synthesis of Complex Organic Molecules and Building Blocks

Construction of Diverse Heterocyclic Scaffolds

There is no available scientific literature that describes the use of Methyl 2-(3-cyanophenyl)-2-oxoacetate for the synthesis of the following heterocyclic scaffolds.

Indazoles via Cycloaddition Reactions

No studies have been found that detail the use of this compound in cycloaddition reactions for the synthesis of indazoles.

Quinoxaline (B1680401) and Naphthoquinone Scaffolds (related to α-keto esters)

While α-keto esters are known precursors for quinoxaline and naphthoquinone scaffolds, no specific examples or methods involving this compound have been reported.

Pyridazine (B1198779) and Furo-pyridazine Systems

There is no documented use of this compound in the synthesis of pyridazine or furo-pyridazine systems.

Indolizine (B1195054) Derivatives

No synthetic routes to indolizine derivatives employing this compound have been described in the literature.

Precursor for Advanced Pharmaceutical Intermediates

The role of this compound as a precursor for advanced pharmaceutical intermediates is not documented in any available research.

Role as a Key Intermediate in Natural Product Synthesis

The total synthesis of natural products often requires the use of specific and functionalized building blocks to construct complex molecular architectures. While this compound is a versatile synthetic intermediate, a comprehensive review of the literature does not reveal its widespread use as a key intermediate in the total synthesis of known natural products. The focus of its application appears to be more directed towards the synthesis of synthetic bioactive molecules, such as pharmaceuticals and agrochemicals.

Applications in Agrochemicals and Specialty Chemicals

The structural motifs present in this compound are found in various agrochemicals. For instance, a related compound, Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate, is a known intermediate in the synthesis of the fungicide kresoxim-methyl. This suggests that aryl oxoacetates are valuable precursors for certain classes of agrochemicals.

Furthermore, research into new plant protection agents has explored compounds containing a cyanophenyl group. A study on 1-(2-cyanophenyl)-3-heterylureas, which are structurally related to the known elicitors isotianil (B1240973) and tiadinil, has shown their potential as plant protective agents. researchgate.nete3s-conferences.org Elicitors are compounds that induce the natural defense mechanisms in plants. This indicates that the cyanophenyl moiety is of interest in the development of novel agrochemicals. The reactivity of this compound makes it a potential starting material for the synthesis of new agrochemical candidates.

In the realm of specialty chemicals, while specific applications for this compound are not extensively documented, its nature as a functionalized aromatic compound suggests potential use in the synthesis of dyes, pigments, or other performance materials where a cyanophenyl group can impart desirable electronic or photophysical properties.

Structure Reactivity Relationships and Derivatives

Influence of Ester Group Variation on Reaction Outcomes

The ester group in α-keto esters like Methyl 2-(3-cyanophenyl)-2-oxoacetate can be varied to modulate the compound's properties and reactivity. While the methyl ester is common, other variants such as ethyl, propyl, or tert-butyl esters can be synthesized.

The primary influence of changing the ester group from methyl to a larger alkyl group (e.g., ethyl) is steric hindrance. In reactions involving nucleophilic attack at the ester carbonyl carbon, a larger alkyl group can slow the reaction rate. Conversely, in reactions where the ester is a spectator, its influence is minimal. For instance, in Knoevenagel condensation reactions, both methyl and ethyl 2-cyano-3-phenylacrylate derivatives can be synthesized, indicating that the reaction tolerates variation in the ester group. researchgate.net

From an electronic standpoint, different alkyl groups have slightly different inductive effects, but this variation is generally too small to cause a significant change in reaction outcomes compared to the powerful electronic effects of the aromatic substituents. The primary considerations for ester group variation are often related to the desired physical properties of the final product (e.g., solubility, crystallinity) or compatibility with subsequent reaction conditions (e.g., ease of hydrolysis).

| Ester Group | Relative Size | Potential Steric Hindrance | Potential Impact on Reaction Outcomes |

|---|---|---|---|

| Methyl (-CH₃) | Small | Low | Generally allows for faster reaction rates at the ester carbonyl. |

| Ethyl (-CH₂CH₃) | Medium | Moderate | May slightly decrease reaction rates compared to methyl esters due to increased bulk. researchgate.net |

| tert-Butyl (-C(CH₃)₃) | Large | High | Can significantly hinder reactions at the ester carbonyl; often used as a protecting group that can be removed under specific acidic conditions. |

Design and Synthesis of Functionalized Analogues for Specific Chemical Purposes

The structural backbone of this compound serves as a template for designing and synthesizing functionalized analogues for various applications. Synthetic strategies can target the aromatic ring, the cyano group, or the oxoacetate moiety.

Modification of the Aromatic Ring: New substituents can be introduced onto the phenyl ring to tune the electronic properties or provide handles for further functionalization. For example, introducing an electron-donating group could increase the ring's reactivity in certain reactions or alter the photophysical properties of the molecule.

Transformation of the Cyano Group: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions to form heterocyclic rings like tetrazoles. researchgate.net These transformations create a diverse range of derivatives with different chemical and physical properties.

Reactions at the Keto-Ester Moiety: The α-keto ester functionality is highly reactive and a key site for modification. It can undergo a variety of reactions, including condensations (like aldol (B89426) or Knoevenagel), reductions to form α-hydroxy esters, and reactions with Grignard reagents. For example, the related compound Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate is synthesized via a Morita-Baylis-Hillman reaction, which involves the reaction of an aldehyde with an activated alkene. mdpi.com Such strategies can be adapted to produce a wide array of complex molecules from the parent compound.

The design of these analogues is often driven by a specific purpose, such as the development of new building blocks for pharmaceuticals, the creation of novel ligands for metal catalysts, or the synthesis of materials with specific electronic or optical properties. mdpi.comnih.gov

Quantitative Structure-Activity Relationships (QSAR) in Predicting Synthetic Utility or Catalytic Efficiency

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of compounds with their physical, chemical, or biological properties. nih.gov For derivatives of this compound, QSAR models could be powerful tools for predicting their potential without the need for exhaustive experimental synthesis and testing. nih.gov

Predicting Synthetic Utility: A QSAR model could be developed by synthesizing a library of analogues with varied substituents and measuring a key outcome, such as the yield in a specific reaction or the rate of a catalytic process. Molecular descriptors—numerical values that describe the chemical structure (e.g., lipophilicity (logP), electronic parameters, steric properties)—are calculated for each analogue. nih.gov A statistical model is then built to establish a mathematical relationship between these descriptors and the observed outcome. For example, a QSAR study on dopamine (B1211576) transporter inhibitors, which included aryl-substituted methyl esters, successfully used descriptors to predict the importance of electron-withdrawing groups in the aromatic moiety for binding affinity. nih.govresearchgate.net

| Descriptor Class | Example Descriptor | Information Provided | Potential Relevance |

|---|---|---|---|

| Electronic | HOMO/LUMO Energies | Describes electron-donating/accepting ability and reactivity in orbital-controlled reactions. nih.gov | Predicting reactivity in electrophilic or nucleophilic reactions. |

| Lipophilicity | logP | Measures the hydrophobicity of the molecule. nih.gov | Predicting solubility in different reaction media or biological activity. |

| Steric/Topological | Molecular Volume/Surface Area | Describes the size and shape of the molecule. | Predicting steric hindrance effects or binding affinity to a catalytic site. |

| Constitutional | Number of H-bond Donors/Acceptors | Counts specific functional groups. nih.gov | Predicting intermolecular interactions and physical properties. |

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Progress Monitoring (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Methyl 2-(3-cyanophenyl)-2-oxoacetate, providing detailed information about the hydrogen and carbon atomic framework.

¹H NMR spectroscopy is instrumental in identifying the electronic environment of protons in the molecule. The spectrum of this compound typically exhibits distinct signals corresponding to the aromatic protons and the methyl ester protons. The aromatic protons on the 3-cyanophenyl ring appear as a complex multiplet in the downfield region (typically δ 7.70-8.50 ppm), a result of their varied electronic environments and spin-spin coupling. A characteristic singlet for the methyl ester (–OCH₃) protons is observed in the upfield region, commonly around δ 3.95-4.01 ppm.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The spectrum shows distinct resonances for each unique carbon atom. Key signals include the cyano carbon (–C≡N) around δ 117 ppm, the aromatic carbons between δ 110 and 140 ppm, and the two carbonyl carbons (ketone and ester) at the most downfield positions, typically observed around δ 163 ppm (ester C=O) and δ 185 ppm (keto C=O). The methyl ester carbon appears at approximately δ 53 ppm.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm structural assignments by establishing connectivity between protons and carbons, though specific 2D NMR data for this compound is not extensively detailed in available literature. Monitoring the appearance of the characteristic product peaks and the disappearance of reactant signals by ¹H NMR is a standard method for tracking the progress of its synthesis.

Table 1: Representative NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | 8.44-8.41 | Aromatic Proton |

| ¹H | 8.27-8.24 | Aromatic Proton |

| ¹H | 8.16-8.13 | Aromatic Proton |

| ¹H | 7.74-7.70 | Aromatic Proton |

| ¹H | 3.95 | Methyl Ester (s, 3H) |

| ¹³C | 185.2 | Ketone Carbonyl (C=O) |

| ¹³C | 163.4 | Ester Carbonyl (C=O) |

| ¹³C | 137.9 | Aromatic Carbon |

| ¹³C | 134.7 | Aromatic Carbon |

| ¹³C | 133.2 | Aromatic Carbon |

| ¹³C | 131.2 | Aromatic Carbon |

| ¹³C | 130.3 | Aromatic Carbon |

| ¹³C | 117.4 | Cyano Carbon (C≡N) |

| ¹³C | 113.3 | Aromatic Carbon |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is essential for confirming the molecular weight of this compound and providing evidence for its elemental composition.

High-Resolution Mass Spectrometry (HRMS) , often using Electrospray Ionization (ESI), provides a highly accurate mass measurement. For this compound (C₁₀H₇NO₃), the expected exact mass is 189.0426. HRMS analysis typically identifies the protonated molecular ion, [M+H]⁺, with a measured mass-to-charge ratio (m/z) that closely matches the calculated value (190.0504), confirming the elemental formula. For instance, a calculated m/z of 190.0504 for [M+H]⁺ might be experimentally observed at 190.0502, providing strong evidence for the compound's identity. Fragmentation analysis can reveal characteristic losses, such as the loss of the methoxy (B1213986) group (•OCH₃) or carbon monoxide (CO), further substantiating the proposed structure.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Observed m/z |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key diagnostic peaks include:

A sharp, strong absorption band around 2230 cm⁻¹ , which is characteristic of the cyano group (C≡N) stretching vibration.

Two distinct, strong absorption bands in the carbonyl region. The band at a higher wavenumber, typically around 1735-1740 cm⁻¹ , is assigned to the ester carbonyl (C=O) stretch. The adjacent ketone carbonyl (C=O) stretch appears at a slightly lower frequency, often around 1690-1700 cm⁻¹ .

Bands corresponding to aromatic C=C stretching are observed in the 1450-1600 cm⁻¹ region.

C-O stretching vibrations from the ester group are typically found in the 1100-1300 cm⁻¹ range.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Cyano (C≡N) | Stretch | ~2230 |

| Ester Carbonyl (C=O) | Stretch | ~1735-1740 |

| Ketone Carbonyl (C=O) | Stretch | ~1690-1700 |

| Aromatic (C=C) | Stretch | ~1450-1600 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., GC, HPLC, TLC)

Chromatographic methods are indispensable for both monitoring the synthesis of this compound and assessing the purity of the final product.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to qualitatively monitor the progress of a reaction. By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and eluting with an appropriate solvent system (such as a mixture of ethyl acetate (B1210297) and hexane), one can observe the disappearance of starting material spots and the appearance of a new spot corresponding to the product. The retention factor (Rf) of the product spot provides a useful diagnostic parameter.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used for quantitative purity analysis. These techniques separate the compound from any impurities, and the area of the peak corresponding to this compound in the chromatogram is proportional to its concentration. This allows for the determination of purity with high accuracy. For instance, HPLC analysis using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) can effectively resolve the product from starting materials and by-products, allowing for its purity to be calculated, often exceeding 95-98% in successful syntheses.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) on Molecular Structure, Electronic Properties, and Spectroscopic Parameters

No specific studies employing quantum chemical calculations such as Density Functional Theory (DFT) to determine the molecular structure, electronic properties (such as HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential), or spectroscopic parameters (such as vibrational frequencies for IR and Raman spectra, and NMR chemical shifts) of Methyl 2-(3-cyanophenyl)-2-oxoacetate have been identified.

Computational Modeling of Reaction Mechanisms and Transition States

There is a lack of published research on the computational modeling of reaction mechanisms involving this compound. Consequently, information regarding the transition states of reactions in which this compound participates is not available.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No molecular dynamics (MD) simulations have been reported for this compound. Such studies would be valuable for understanding its conformational preferences and the nature of its intermolecular interactions in various environments.

Prediction of Reactivity and Selectivity using Computational Descriptors

The use of computational descriptors to predict the reactivity and selectivity of this compound has not been documented in the scientific literature. This includes the absence of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies involving this specific molecule.

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic pathways for important chemical intermediates like Methyl 2-(3-cyanophenyl)-2-oxoacetate. The focus is on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Future research will likely prioritize moving away from classical multi-step procedures, such as Friedel-Crafts acylation with ethyl oxalyl chloride, which can generate significant waste. mdpi.com Instead, emphasis will be placed on developing more direct and efficient methods. Key areas of exploration include:

Biomass Valorization : Investigating pathways to synthesize the aromatic core and other precursors from renewable biomass feedstocks is a significant long-term goal. mdpi.com This involves creating multifunctional catalysts that can handle complex starting materials. mdpi.com

Electrochemical Synthesis : Anodic oxidation of the corresponding aryl methyl ketones in methanol (B129727) presents a sustainable and atom-economical alternative. mdpi.com This method offers operational simplicity and environmental compatibility, representing a promising avenue for greener synthesis. mdpi.com

Oxidation of α-Hydroxy Esters : The catalytic oxidation or dehydrogenation of α-hydroxy acid esters is a route that aligns well with green chemistry principles. mdpi.com Developing heterogeneous catalytic systems for this transformation could lead to scalable and sustainable industrial applications. mdpi.com

| Synthetic Strategy | Advantages | Key Research Focus |

| Biomass Valorization | Utilizes renewable feedstocks, reduces reliance on fossil fuels. | Development of multifunctional catalysts for complex substrates. |

| Electrochemical Synthesis | High atom economy, operational simplicity, enhanced safety. | Improving system stability and reaction cleanliness. |

| Oxidation of α-Hydroxy Esters | Aligns with green chemistry, potential for industrial scalability. | Design of efficient and recyclable heterogeneous catalysts. |

Exploration of Novel Catalytic Systems for Enhanced Reactivity

Catalysis is at the heart of modern organic synthesis, and the development of novel catalysts is crucial for enhancing the reactivity and selectivity of reactions involving this compound. Research is moving towards more efficient, selective, and cost-effective catalytic systems.

Current methods for α-keto ester synthesis, such as palladium-catalyzed bicarbonylation of aryl halides, can be effective but often require expensive catalysts and high-pressure conditions. mdpi.com Future efforts will concentrate on:

Earth-Abundant Metal Catalysis : Exploring catalysts based on iron, copper, and zinc as more sustainable alternatives to precious metals like palladium and rhodium. organic-chemistry.orgorganic-chemistry.org For instance, copper-catalyzed aerobic oxidative esterification of acetophenones provides a route to α-ketoesters using molecular oxygen as the oxidant. organic-chemistry.org

Asymmetric Catalysis : For applications requiring specific stereoisomers, the design of new chiral catalysts is paramount. The development of novel ruthenium catalysts for dynamic kinetic resolution via asymmetric transfer hydrogenation has shown remarkable diastereoselectivity for producing functionalized γ-butyrolactones from β-aryl α-keto esters. nih.gov Similar principles could be applied to reactions of this compound to control stereochemistry.

Photoredox Catalysis : Visible-light-induced catalysis offers a mild and sustainable method for chemical transformations. researchgate.net Research into photoredox methods for the synthesis and functionalization of α-keto esters, potentially using copper catalysts and molecular oxygen, could provide simple and highly functional group-tolerant reaction pathways. researchgate.net

The goal is to create catalytic systems that offer higher yields, improved selectivity, and operate under milder, more environmentally friendly conditions. mdpi.comnih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is a major trend in chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability. beilstein-journals.orgnih.govresearchgate.net Integrating the synthesis and reactions of this compound into these platforms is a key area for future development.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, purer products, and better reproducibility. researchgate.netnih.gov For α-keto esters, flow-based approaches have already demonstrated the ability to deliver products in high purity under mild conditions, avoiding the harsh conditions and poor selectivity of some batch methods. beilstein-journals.orgnih.gov

Key advancements in this area include:

Automated Multistep Synthesis : Combining flow reactors with automated systems allows for multistep syntheses to be performed with minimal human intervention. nih.govnih.gov This is particularly valuable in pharmaceutical research for creating libraries of derivatives for drug discovery. innovationnewsnetwork.combiocrick.com An automated platform could rapidly synthesize derivatives of this compound for screening.

Integrated Purification : Flow systems can incorporate in-line purification techniques, such as catch-and-release protocols using polymer-supported reagents, eliminating the need for conventional work-up and chromatography. beilstein-journals.orgnih.govresearchgate.net

Enhanced Safety : Flow chemistry is inherently safer for many reactions as it uses small volumes of reagents at any given time, and the excellent heat transfer of microreactors allows for better control of exothermic processes. researchgate.net

The adoption of these technologies can significantly shorten development timelines and provide on-demand access to important molecules. innovationnewsnetwork.com

Discovery of New Reactivity Modes and Cascade Reactions

While the 1,2-dicarbonyl motif of this compound is a well-established reactive handle, there is vast potential to discover new modes of reactivity. researchgate.netnih.gov Future research will focus on leveraging its unique electronic and structural features to design novel transformations and complex molecular architectures.

One major area of interest is the development of cascade reactions (also known as tandem or domino reactions). These processes involve two or more bond-forming transformations in a single synthetic operation without isolating intermediates. 20.210.105 The advantages are significant, including increased efficiency, reduced solvent use, and less purification waste. 20.210.105

Potential research directions include:

Multicomponent Reactions : Designing reactions where this compound combines with two or more other reactants in a single step to rapidly build molecular complexity.

Catalytic Cascade Reactions : Using a single catalyst to trigger a sequence of reactions. For example, a copper-catalyzed cascade involving α,β-unsaturated esters and keto esters has been developed to produce lactones, demonstrating the potential for such strategies. beilstein-journals.org

Exploiting the Cyanophenyl Group : The electron-withdrawing nature of the 3-cyano group can be exploited to modulate the reactivity of the α-keto ester moiety or to participate directly in cyclization or addition reactions.

Palladium-Catalyzed Transformations : Palladium enolates, generated from related β-keto esters, are known to undergo a variety of transformations including aldol (B89426) condensations and Michael additions under neutral conditions, suggesting avenues for new reaction discovery. nih.gov

Uncovering these new reaction pathways will expand the synthetic utility of this compound as a versatile building block in organic synthesis.

Advanced Spectroscopic Techniques for In-Situ Mechanistic Studies

A fundamental understanding of reaction mechanisms is crucial for optimizing existing chemical processes and discovering new ones. The use of advanced, in-situ spectroscopic techniques allows researchers to monitor reactions in real-time, providing invaluable insights into transient intermediates and catalyst behavior under actual operating conditions. youtube.comaiche.org

Applying these techniques to reactions involving this compound can elucidate complex mechanistic pathways. Key techniques and their applications include:

In-Situ Infrared (IR) and Raman Spectroscopy : These vibrational spectroscopy methods can identify reaction intermediates and monitor their formation and consumption throughout a reaction. rsc.orgfrontiersin.org They are powerful tools for understanding the nature of surface-adsorbed species on a heterogeneous catalyst and the influence of the reaction environment. youtube.comfrontiersin.org

Operando X-ray Absorption Spectroscopy (XAS) : This technique provides information on the electronic state and local coordination environment of a metal center in a catalyst during the reaction. rsc.org It is critical for understanding how a catalyst evolves and functions under working conditions. aiche.org

Kinetic Analysis : Combining spectroscopic data with kinetic measurements allows for the development of detailed reaction models. rsc.org This knowledge is essential for rationally designing improved catalysts and optimizing reaction conditions for selectivity and yield.

By providing a direct window into the reacting system, these advanced analytical methods will accelerate the development of more efficient and selective transformations for this compound. youtube.comaiche.org

| Spectroscopic Technique | Information Gained | Application in Research |

| In-Situ IR/Raman | Identification of reaction intermediates, observation of bond formation/breaking. | Elucidating reaction pathways, studying catalyst-substrate interactions. youtube.comrsc.org |

| Operando XAS | Oxidation state and coordination environment of catalyst metal centers. | Monitoring catalyst structural changes during reaction, identifying active sites. aiche.orgrsc.org |

| Combined Kinetic/Spectroscopic Studies | Correlation of structural changes with catalytic activity and selectivity. | Developing robust mechanistic models for reaction optimization. rsc.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(3-cyanophenyl)-2-oxoacetate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via esterification of 3-cyanophenylglyoxylic acid with methanol under acidic catalysis (e.g., sulfuric acid). Alternatively, condensation of methyl oxoacetate with 3-cyanophenylmagnesium bromide in anhydrous THF at low temperatures (0–5°C) is effective. Yield optimization requires precise stoichiometric ratios (1:1.2 for acid:methanol) and inert atmospheres to prevent hydrolysis. Purity is enhanced via vacuum distillation or recrystallization from ethanol .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR : - and -NMR confirm the ester carbonyl (δ ~3.8 ppm for methyl, δ ~165–170 ppm for C=O) and cyanophenyl aromatic protons (δ ~7.5–8.3 ppm).

- IR : Peaks at ~1740 cm (ester C=O) and ~2220 cm (C≡N stretch) validate functional groups.

- Mass Spectrometry : Molecular ion [M] at m/z 203 (calculated) and fragmentation patterns confirm the structure .

Q. How does the 3-cyano substituent affect the compound’s solubility and stability?

- Methodology : The electron-withdrawing cyano group reduces solubility in polar solvents (e.g., water) due to decreased hydrogen-bonding capacity. Stability tests under varying pH (2–12) and temperature (25–60°C) show decomposition above pH 10, likely via ester hydrolysis. Solubility in DMSO or DMF is preferred for biological assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

- Methodology : Discrepancies in antimicrobial or cytotoxic activity (e.g., IC variations) arise from substituent positioning (meta vs. para/ortho) and assay conditions. Use standardized protocols (e.g., CLSI guidelines for MIC assays) and control for solvent effects (DMSO <1% v/v). Cross-validate with SAR studies comparing cyano, fluoro, and chloro derivatives .

Q. How can crystallographic data (e.g., SHELX refinement) elucidate the compound’s reactivity?

- Methodology : Single-crystal X-ray diffraction with SHELXL refinement resolves bond lengths and angles, highlighting steric effects of the 3-cyano group. For example, the dihedral angle between the phenyl ring and ester moiety predicts nucleophilic attack susceptibility. SHELX parameterization (e.g., anisotropic displacement parameters) ensures high-resolution models .

Q. What mechanistic insights explain its interaction with cytochrome P450 enzymes?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations reveal hydrogen bonding between the cyano group and heme iron, inhibiting substrate oxidation. Validate with UV-Vis spectroscopy (Soret band shifts at ~450 nm) and kinetic assays (Lineweaver-Burk plots for competitive inhibition) .

Q. How does the cyano group influence regioselectivity in nucleophilic acyl substitution?

- Methodology : The cyano group’s electron-withdrawing effect polarizes the α-keto ester, directing nucleophiles (e.g., amines) to the carbonyl carbon. Monitor reaction progress via TLC (hexane:EtOAc 3:1) and isolate products via column chromatography. Compare with chloro analogs to quantify substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.